molecular formula C15H18ClNO2 B13989722 2-Chloro-1-hexyl-1H-indole-3-carboxylic acid CAS No. 66335-26-0

2-Chloro-1-hexyl-1H-indole-3-carboxylic acid

Cat. No.: B13989722
CAS No.: 66335-26-0
M. Wt: 279.76 g/mol
InChI Key: XIMPLTFRJGTKNF-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylicacid, 2-chloro-1-hexyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1H-Indole-3-carboxylicacid, 2-chloro-1-hexyl-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that provide higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylicacid, 2-chloro-1-hexyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-carboxylicacid, 2-chloro-1-hexyl- is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of the chloro and hexyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

66335-26-0

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

2-chloro-1-hexylindole-3-carboxylic acid

InChI

InChI=1S/C15H18ClNO2/c1-2-3-4-7-10-17-12-9-6-5-8-11(12)13(14(17)16)15(18)19/h5-6,8-9H,2-4,7,10H2,1H3,(H,18,19)

InChI Key

XIMPLTFRJGTKNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C1Cl)C(=O)O

Origin of Product

United States

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